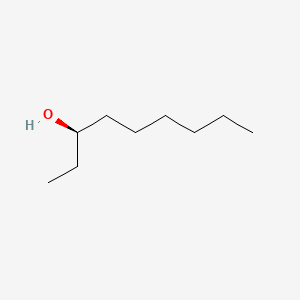

(R)-3-Nonanol

Beschreibung

(R)-3-Nonanol is a secondary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.2545 g/mol . Its IUPAC name is nonan-3-ol, indicating a nine-carbon chain with a hydroxyl group (-OH) on the third carbon atom. The stereocenter at the third carbon adopts the R-configuration, distinguishing it from its enantiomer, (S)-3-Nonanol. The CAS registry number for this compound is 624-51-1, and its InChIKey is GYSCXPVAKHVAAY-UHFFFAOYSA-N .

Structurally, this compound is a linear aliphatic alcohol with moderate hydrophobicity due to its medium-chain length. Its applications span industrial and research domains, including use as a flavoring agent, surfactant intermediate, or chiral building block in organic synthesis.

Eigenschaften

CAS-Nummer |

61925-50-6 |

|---|---|

Molekularformel |

C9H20O |

Molekulargewicht |

144.25 g/mol |

IUPAC-Name |

(3R)-nonan-3-ol |

InChI |

InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1 |

InChI-Schlüssel |

GYSCXPVAKHVAAY-SECBINFHSA-N |

Isomerische SMILES |

CCCCCC[C@@H](CC)O |

Kanonische SMILES |

CCCCCCC(CC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ®-3-Nonanol can be synthesized through various methods, including:

Reduction of 3-Nonanone: One common method involves the reduction of 3-Nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Hydroboration-Oxidation of 1-Nonene: Another method involves the hydroboration-oxidation of 1-Nonene, where 1-Nonene reacts with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.

Industrial Production Methods: Industrial production of ®-3-Nonanol often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of 3-Nonanone using alcohol dehydrogenases is a common approach in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: ®-3-Nonanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 3-Nonanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Esterification: It reacts with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Esterification: Carboxylic acids, acid anhydrides, acid catalysts

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Oxidation: 3-Nonanone

Esterification: Nonyl esters

Substitution: Nonyl halides

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

One of the primary applications of (R)-3-Nonanol is in the fragrance industry. It is valued for its pleasant odor profile, often described as floral or fruity. Its chiral nature allows for the production of enantiomerically pure fragrances, which are increasingly sought after in high-end perfumery.

Case Study: Fragrance Formulation

A study on the use of this compound in fragrances demonstrated its effectiveness as a base note in floral compositions. The study found that incorporating this compound enhanced the overall scent profile, providing depth and longevity to the fragrance .

Food Industry

This compound is also utilized in the food industry as a flavoring agent. Its presence contributes to the aroma and taste of various food products, particularly in fruit-flavored items.

Case Study: Flavor Contribution

Research conducted on volatile compounds in muskmelon revealed that this compound significantly contributes to the fruit's flavor profile. The study employed principal component analysis to identify key volatile compounds, positioning this compound among the top contributors .

Pharmaceutical Applications

Emerging research indicates potential therapeutic applications for this compound. Its role as a metabolite in rat studies suggests possible implications for human health and disease treatment.

Case Study: Metabolic Pathways

A metabolic study indicated that this compound could influence certain biochemical pathways associated with stress responses in mammals. Further investigation is warranted to explore its efficacy and safety as a therapeutic agent .

Biotechnological Production

The biotechnological production of this compound through microbial fermentation presents an innovative approach to sustainable synthesis. Researchers are exploring metabolic engineering strategies to enhance yield and optimize production processes.

Table: Comparison of Production Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Synthesis | High | Established methods | Environmental concerns |

| Microbial Fermentation | Moderate | Sustainable, renewable resources | Lower yields compared to chemical |

Wirkmechanismus

The mechanism of action of ®-3-Nonanol depends on its specific application. In biological systems, it may interact with olfactory receptors or other molecular targets to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following sections compare (R)-3-Nonanol with structurally or functionally related compounds, emphasizing differences in molecular properties, reactivity, and applications.

(S)-3-Nonanol (Enantiomer)

- Molecular Formula: C₉H₂₀O (identical to this compound).

- Key Differences :

- The S-configuration at the third carbon results in opposite optical activity (levorotatory vs. dextrorotatory).

- Enantiomers share identical physical properties (e.g., melting point, boiling point) but exhibit divergent interactions in chiral environments, such as enzymatic systems or asymmetric catalysis .

- Applications : Used in enantioselective synthesis or studies requiring chiral resolution.

3-Methyl-3-Nonanol (Branched Isomer)

- CAS Number : 21078-72-8 .

- Molecular Formula : C₁₀H₂₂O.

- Key Differences: A branched tertiary alcohol with a methyl group on the third carbon. Reduced surface area lowers boiling point compared to linear this compound. Tertiary alcohols are less reactive in oxidation reactions compared to secondary alcohols.

- Applications: Potential use in lubricants or solvents where branching enhances thermal stability.

1,3-Nonanediol (Diol Analog)

- CAS Number : 23433-07-0 .

- Molecular Formula : C₉H₂₀O₂.

- Key Differences: Contains two hydroxyl groups (C1 and C3), increasing polarity and hydrogen-bonding capacity. Higher boiling point and water solubility compared to this compound.

- Applications : Utilized in polymer production, cosmetics (humectant), or pharmaceutical intermediates.

5-Nonanone (Ketone Counterpart)

- CAS Number : 502-56-7 .

- Molecular Formula : C₉H₁₈O.

- Key Differences: A ketone with a carbonyl group at C5, lacking the hydroxyl group of this compound. Reactivity differences: Ketones undergo nucleophilic additions, while alcohols participate in esterification or oxidation.

- Applications : Common solvent in coatings or precursor in organic synthesis .

Docosanol (Longer-Chain Alcohol)

- CAS Number: Not explicitly listed, but referenced in analytical guidelines .

- Molecular Formula : C₂₂H₄₆O.

- Key Differences: A 22-carbon primary alcohol, significantly longer than this compound. Solid at room temperature (vs. liquid for this compound) due to higher molecular weight and van der Waals forces. Used topically as an antiviral agent (e.g., cold sore treatment) .

(R)-(-)-3-Hydroxynonanal Dimethyl Acetal (Derivative)

- CAS Number : 272122-72-2 .

- Molecular Formula : C₁₁H₂₄O₃.

- Key Differences: Acetal-protected derivative of this compound, with methoxy groups replacing the aldehyde’s reactivity. Enhanced stability under basic conditions, suitable for controlled release in fragrance or synthesis.

- Applications : Intermediate in fine chemicals or flavor industries .

Comparative Data Table

Research and Analytical Considerations

- Characterization Methods: Techniques like microscopy, particle size analysis, and polymorph screening (as applied to docosanol ) are relevant for comparing physical properties of this compound analogs.

- Chiral Analysis: Enantiomeric purity of this compound can be assessed via chiral chromatography or optical rotation measurements.

Biologische Aktivität

(R)-3-Nonanol, a chiral alcohol with the chemical formula C₉H₂₀O, has garnered attention in various fields, including pharmacology, toxicology, and environmental science. This compound is known for its unique biological activities, which can be attributed to its structural properties and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound is a saturated alcohol that exists as a colorless liquid at room temperature. Its molecular structure features a hydroxyl group (-OH) attached to the third carbon in the nonane chain, which imparts specific reactivity and biological interactions.

- Molecular Weight : 142.25 g/mol

- Boiling Point : Approximately 171 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Park et al. (2021) demonstrated that this compound effectively inhibited the growth of certain bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.8 mg/mL |

| Candida albicans | 1.0 mg/mL |

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. For example, Tian et al. (2007) reported that this compound reduced caspase-3 activity, which is often elevated in neurodegenerative conditions.

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory effects. In a study by Hur et al. (2012), this compound was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.

Toxicological Profile

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. According to data from the OECD Existing Chemicals Database, this compound is classified as an irritant and poses environmental risks if released in significant quantities.

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (rat) |

| Skin Irritation | Irritating |

| Environmental Impact | Toxic to aquatic organisms |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study explored the use of this compound as a natural antimicrobial agent in food preservation. The researchers found that incorporating this compound into food packaging significantly reduced microbial growth over a 14-day period. -

Neuroprotective Mechanism Investigation :

Another study focused on the neuroprotective mechanisms of this compound in models of oxidative stress-induced neuronal damage. The results indicated that the compound enhances cellular antioxidant defenses and reduces apoptosis markers.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-3-Nonanol, and how are they determined?

- This compound (C₉H₂₀O) has a molecular weight of 144.2545 g/mol, a boiling point of 268–269°C, and a flash point of 100°C. Its stereochemistry is defined by the hydroxyl group on the third carbon of a nine-carbon chain in the R-configuration. Key identifiers include the SMILES string

CCCCCCC(O)CCand InChIKeyGYSCXPVAKHVAAY-UHFFFAOYSA-N. These properties are experimentally validated using techniques like gas chromatography (GC), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) . NIST Standard Reference Data provides authoritative benchmarks for cross-verification .

Q. How is the stereochemical purity of this compound analyzed in synthetic samples?

- Chiral separation methods, such as chiral HPLC or GC with enantioselective columns (e.g., Chiralcel OD-H), are employed. For example, a mobile phase of hexane/isopropanol (95:5) at 1.0 mL/min can resolve enantiomers. NMR-based methods, like Mosher’s ester analysis, quantify enantiomeric excess (ee%). Elemental analysis and HRMS data must confirm sample homogeneity and purity, adhering to reporting standards for novel compounds .

Q. What synthetic routes are commonly used to produce this compound with high enantioselectivity?

- Asymmetric hydrogenation of ketones or enzymatic resolution of racemic mixtures are typical approaches. For instance, lipase-mediated kinetic resolution of 3-nonanol esters can yield high ee%. Catalytic systems using transition metals (e.g., Ru-BINAP complexes) must be optimized for solvent polarity and temperature to minimize side reactions .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

- Discrepancies may arise from experimental variables (e.g., cell lines, concentration ranges). A three-wave panel design, as used in presenteeism studies, can isolate time-dependent effects (short-term vs. long-term exposure). Structural equation modeling (SEM) with bootstrapping validates mediator roles (e.g., metabolic pathways) . Cross-disciplinary validation using metabolomics or proteomics is recommended to contextualize biological mechanisms .

Q. What methodological frameworks address catalyst efficiency vs. byproduct trade-offs in enantioselective synthesis?

- Kinetic and thermodynamic profiling under varied conditions (e.g., solvent polarity, catalyst loading) identifies optimal reaction windows. Resource conservation theory (COR) guides resource allocation to suppress side reactions, analogous to balancing effort exertion in occupational health studies . High-throughput screening of ligand libraries improves enantioselectivity while maintaining yield .

Q. How do solvent polarity and temperature influence the stability of this compound in long-term storage?

- Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) assess degradation pathways. Gas chromatography-mass spectrometry (GC-MS) monitors volatile byproducts, while NMR tracks structural changes. Data contradictions require iterative analysis, emphasizing reproducibility across labs .

Q. What strategies reconcile open-data sharing with privacy concerns in this compound clinical studies?

- De-identification protocols aligned with GDPR and institutional review boards (IRBs) enable data sharing. Pseudonymization and controlled-access repositories balance transparency with patient rights. Example consent clauses from the Charité guidance provide templates for ethical data reuse .

Methodological Notes

- Data Collection : Ensure sample homogeneity via elemental analysis and HRMS. For bioactivity studies, specify cell models, exposure times, and controls .

- Contradiction Analysis : Apply longitudinal designs and mediator analysis (e.g., effort exertion in CATS theory) to disentangle short-term benefits from long-term risks .

- Ethical Compliance : Adhere to GDPR and IRB standards for clinical data, emphasizing de-identification and informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.